

Application Notes and Protocols for Glycerol Distearate as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycerol distearate*

Cat. No.: *B129473*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate is a versatile and widely utilized excipient in the pharmaceutical industry, valued for its multifaceted functionalities.[1] Composed of a mixture of diglycerides, primarily glyceryl distearate, with varying amounts of monoglycerides and triglycerides, it serves as a lubricant, binder, emulsifier, taste-masking agent, and a matrix former for controlled-release dosage forms.[2][3][4][5] Its lipophilic nature and solid form at room temperature make it a suitable candidate for a range of applications, from traditional tablet and capsule manufacturing to advanced drug delivery systems like solid lipid nanoparticles (SLNs). This document provides detailed application notes and experimental protocols for the effective utilization of **glycerol distearate** in pharmaceutical formulations.

Physicochemical Properties and Specifications

Glycerol distearate is a hard, waxy mass or a white to almost white, unctuous powder or flakes.[5] It is practically insoluble in water, soluble in methylene chloride, and partly soluble in hot ethanol.[5] Key physicochemical properties and compendial specifications are summarized in the table below.

Property	Value/Specification	Reference
Chemical Name	Glyceryl Distearate	[5]
CAS Number	1323-83-7	[5]
Molecular Formula	C ₃₉ H ₇₆ O ₅ (for glyceryl distearate)	
Molecular Weight	625.02 g/mol (for glyceryl distearate)	
Appearance	Hard, waxy mass or powder, or white to almost white, unctuous flakes.	[5]
Solubility	Practically insoluble in water, soluble in methylene chloride, partly soluble in hot ethanol (96%).	[5]
Melting Range	50 °C to 70 °C (Class II)	[2]
Acid Value	Not more than 6.0	[2]
Iodine Value	Not more than 3.0	[2]
Saponification Value	165 to 195	[2]
Composition (USP/NF)	Monoglycerides: 8.0% - 22.0% Diglycerides: 40.0% - 60.0% Triglycerides: 25.0% - 35.0%	[2][4]
Free Glycerol	Not more than 1.0%	[6]

Applications in Pharmaceutical Formulations

Glycerol distearate's utility spans a wide array of dosage forms due to its versatile properties.

Lubricant in Tablet and Capsule Formulations

As a lubricant, **glycerol distearate** reduces the friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.^{[1][7]} It is often used as an alternative to magnesium stearate, particularly in formulations where the latter may cause issues with dissolution or compatibility.^[7]

Typical Concentration: 1-4% w/w^[5]

Table 2: Influence of Lubricant Concentration on Tablet Properties (Illustrative Data)

Lubricant	Concentration (% w/w)	Ejection Force (N)	Tablet Hardness (N)	Disintegration Time (min)
Glycerol Dibehenate	0.5	High (sticking observed)	-	-
Glycerol Dibehenate	1.0	Moderate (sticking observed)	-	< 15
Glycerol Dibehenate*	1.5	Low (no sticking)	-	< 15

*Note: Data for glycerol dibehenate is presented as a comparable lipid lubricant to illustrate the effect of concentration. Similar trends are expected with **glycerol distearate**.^[7]

This protocol outlines a method to evaluate the lubricant efficiency of **glycerol distearate** in a tablet formulation.

Materials:

- Active Pharmaceutical Ingredient (API)
- Diluent (e.g., microcrystalline cellulose, lactose)
- Binder (e.g., povidone)
- Disintegrant (e.g., croscarmellose sodium)

- **Glycerol Distearate**
- Magnesium Stearate (as a control)

Equipment:

- V-blender or other suitable powder blender
- Tablet press equipped with force sensors
- Hardness tester
- Friability tester
- Disintegration tester
- Dissolution apparatus

Procedure:

- **Formulation Preparation:** Prepare a base blend of the API, diluent, binder, and disintegrant.
- **Lubricant Addition:** Divide the base blend into portions. To each portion, add a different concentration of **glycerol distearate** (e.g., 0.5%, 1.0%, 2.0%, 4.0% w/w). Prepare a control batch with a standard lubricant like magnesium stearate (e.g., 0.5% w/w).
- **Blending:** Blend each formulation for a specified time (e.g., 5 minutes) in a V-blender.
- **Tableting:** Compress the lubricated blends into tablets using a tablet press. Record the compression force and ejection force for each tablet.
- **Tablet Characterization:**
 - **Weight Variation:** Weigh 20 tablets individually and calculate the average weight and standard deviation.
 - **Hardness:** Measure the crushing strength of 10 tablets.
 - **Friability:** Test the friability of a sample of tablets according to USP/EP guidelines.

- Disintegration Time: Determine the disintegration time of 6 tablets in a suitable medium.
- Dissolution: Perform a dissolution test on 6 tablets according to a validated method.

Data Analysis:

- Plot the ejection force as a function of **glycerol distearate** concentration.
- Compare the hardness, friability, disintegration, and dissolution profiles of tablets lubricated with **glycerol distearate** to the control.

Diagram 1: Workflow for Evaluating Lubricant Efficiency



[Click to download full resolution via product page](#)

A schematic representation of the experimental workflow for assessing the lubricant properties of **glycerol distearate**.

Taste Masking via Melt Granulation

Glycerol distearate is an effective agent for taste masking bitter APIs through melt granulation.[8] This solvent-free process involves using the molten excipient to agglomerate the drug particles, thereby creating a physical barrier that prevents the drug from dissolving in the saliva and interacting with taste receptors.[8]

Typical Concentration: 2-6% w/w[5]

This protocol describes a high shear melt granulation process for taste masking a bitter API using **glycerol distearate**.

Materials:

- Bitter API
- **Glycerol Distearate** (e.g., Precirol® ATO 5)
- Other excipients as required (e.g., fillers, sweeteners)

Equipment:

- High shear granulator with a jacketed bowl for temperature control
- Sieve

Procedure:

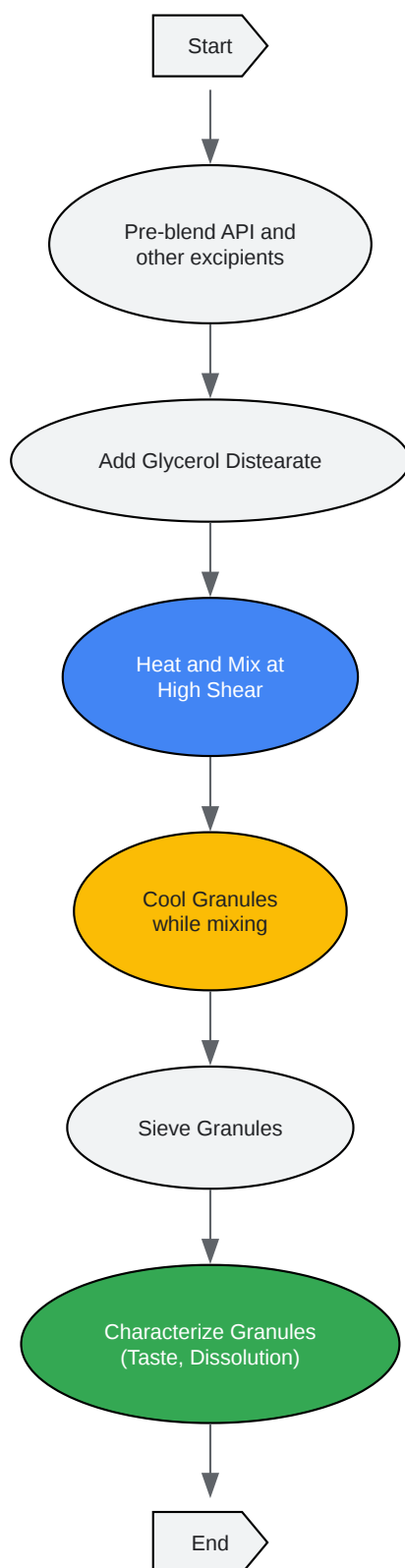
- Pre-blending: Blend the API and other powdered excipients in the high shear granulator bowl for a short period (e.g., 2 minutes) at a low impeller speed.
- Heating: Heat the jacket of the granulator to a temperature just above the melting point of **glycerol distearate** (e.g., 65-75°C).
- Granulation: Add the **glycerol distearate** to the powder blend. Increase the impeller and chopper speed to generate friction and facilitate the melting and distribution of the lipid binder. The granulation endpoint is typically reached when the desired granule size and consistency are achieved.

- **Cooling:** Stop the heating and continue mixing at a low speed to allow the granules to cool and solidify.
- **Sizing:** Pass the cooled granules through a sieve to obtain a uniform particle size distribution.

Characterization:

- **Particle Size Analysis:** Determine the particle size distribution of the granules using sieve analysis or laser diffraction.
- **In Vitro Taste Assessment:** Utilize a taste sensor or a panel of human volunteers to evaluate the effectiveness of taste masking.
- **Dissolution Testing:** Perform dissolution testing in a biorelevant medium (e.g., simulated salivary fluid) to ensure that the taste-masking coating does not significantly impede drug release in the gastrointestinal tract.

Diagram 2: Logical Flow of Melt Granulation for Taste Masking



[Click to download full resolution via product page](#)

A simplified flowchart illustrating the key steps in the melt granulation process for taste masking.

Sustained-Release Formulations

Glycerol distearate can be used to formulate sustained-release preparations by forming a lipid matrix that controls the diffusion of the drug.^[5] Hot-melt extrusion (HME) is a common technique for preparing such formulations.

Typical Concentration: 10-20% w/w^[5]

Materials:

- API
- **Glycerol Distearate**
- Polymer (e.g., HPMC)
- Plasticizer (if required)

Equipment:

- Hot-melt extruder with a twin-screw configuration
- Pelletizer
- Tablet press

Procedure:

- Blending: Physically mix the API, **glycerol distearate**, and other excipients.
- Extrusion: Feed the blend into the hot-melt extruder. The processing temperature should be set above the melting point of **glycerol distearate** but below the degradation temperature of the API. The screw speed and feed rate should be optimized to ensure proper mixing and melting.^[9]
- Pelletization: The extrudate is cooled and cut into pellets of a uniform size.

- **Tableting:** The pellets can be directly compressed into tablets or further processed.

Characterization:

- **Differential Scanning Calorimetry (DSC):** To assess the physical state of the drug within the matrix.
- **X-ray Powder Diffraction (XRPD):** To determine the crystallinity of the drug and excipients.
- **In Vitro Drug Release:** Perform dissolution testing over an extended period (e.g., 24 hours) in a suitable dissolution medium to evaluate the sustained-release profile.

Solid Lipid Nanoparticles (SLNs)

Glycerol distearate is a common solid lipid used in the formulation of SLNs, which are advanced drug delivery systems for enhancing the bioavailability of poorly soluble drugs.[8]

Table 3: Examples of **Glycerol Distearate**-Based SLN Formulations and Their Characteristics

Drug	Solid Lipid	Surfactant(s)	Particle Size (nm)	PDI	Entrapment Efficiency (%)	Reference
Hydrochlorothiazide	Glyceryl distearate/palmitostearate	Lauroyl polyoxyl-32 glyceride	~200	< 0.3	~80	[4]
Fosinopril	Glyceryl monostearate/distearate	Tween 80, Lecithin	178.8	-	91.64	[10]
Troxerutin	Glyceryl distearate	Poloxamer 188	140.5	0.218	83.62	[11]

This is a widely used method for producing SLNs.

Materials:

- API
- **Glycerol Distearate**
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Purified Water

Equipment:

- High-shear homogenizer (e.g., Ultra-Turrax)
- Probe sonicator
- Water bath
- Magnetic stirrer

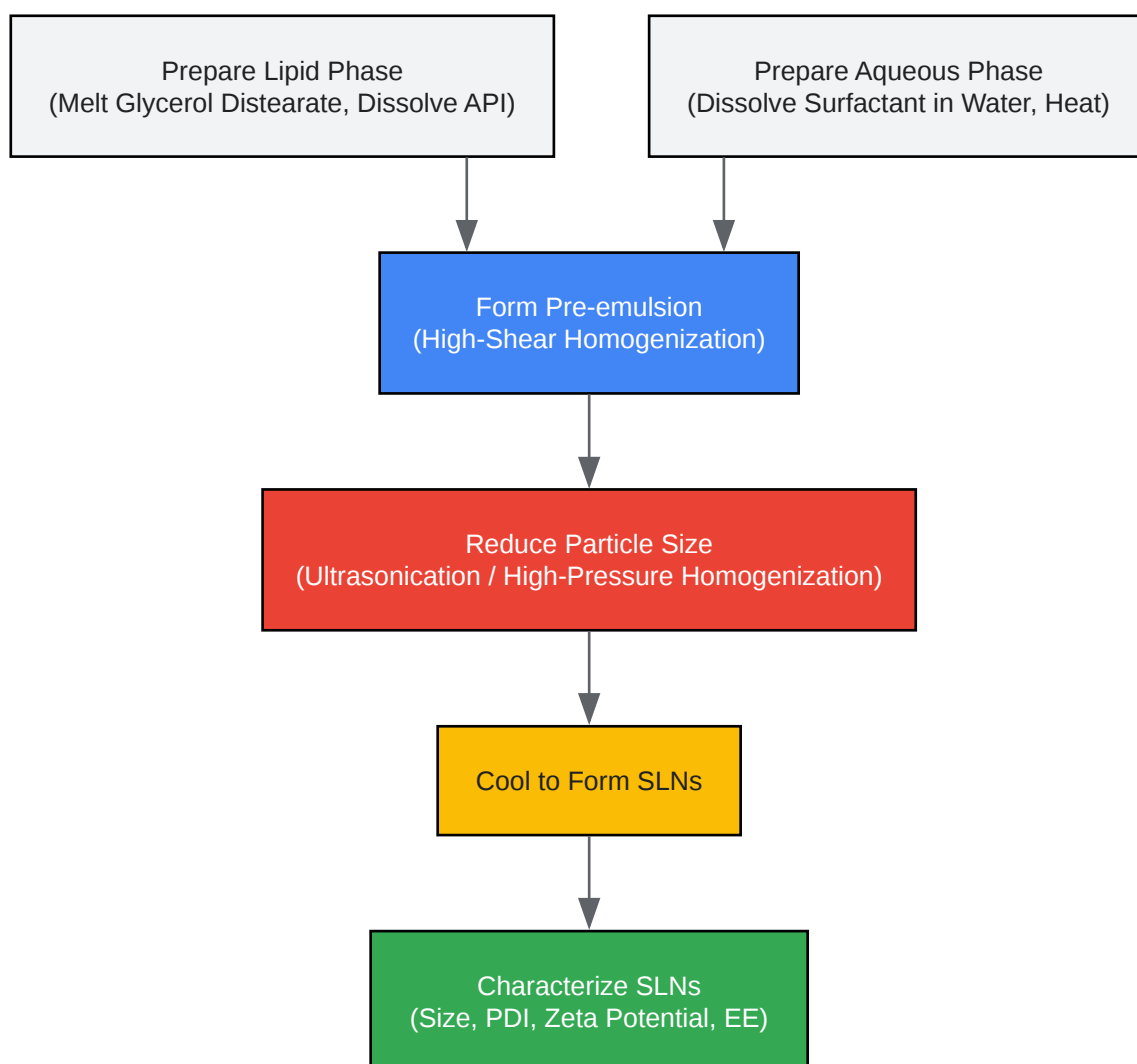
Procedure:

- **Lipid Phase Preparation:** Melt the **glycerol distearate** in a beaker at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
- **Aqueous Phase Preparation:** Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
- **Pre-emulsion Formation:** Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.
- **Homogenization:** Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specific time to reduce the particle size to the nanometer range.
- **Cooling:** Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization:

- Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
- Zeta Potential: Determined by electrophoretic light scattering to assess the stability of the nanoparticle suspension.
- Entrapment Efficiency (EE) and Drug Loading (DL): Determined by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles.
- Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Diagram 3: Process Flow for Solid Lipid Nanoparticle (SLN) Preparation



[Click to download full resolution via product page](#)

A flowchart outlining the hot homogenization and ultrasonication method for producing solid lipid nanoparticles.

Ointments and Suppositories

In semi-solid dosage forms like ointments, **glycerol distearate** acts as a thickening and stabilizing agent.[5] In suppositories, it can be used as a base, providing a suitable melting point for drug release upon administration.

Typical Concentration in Ointments: 2-10% w/w[5]

Materials:

- API
- **Glycerol Distearate** (as part of the suppository base)
- Other fatty bases as required

Equipment:

- Suppository molds
- Water bath
- Stirring rod

Procedure:

- **Mold Preparation:** Clean and, if necessary, lubricate the suppository molds.
- **Base Melting:** Melt the **glycerol distearate**-containing base in a beaker on a water bath at the lowest possible temperature.
- **Drug Incorporation:** Disperse or dissolve the pre-weighed API in the molten base with gentle stirring.
- **Pouring:** Pour the medicated melt into the suppository molds. Overfill the molds slightly to account for contraction upon cooling.

- **Cooling and Solidification:** Allow the suppositories to cool and solidify at room temperature, followed by refrigeration if necessary.
- **Trimming and Removal:** Once solidified, trim the excess material from the top of the molds and carefully remove the suppositories.

Characterization:

- **Appearance:** Visual inspection for uniformity and absence of defects.
- **Weight Variation:** Weigh individual suppositories to check for uniformity.
- **Melting Point/Softening Time:** Determine the time it takes for the suppository to melt or soften in a water bath at 37°C.
- **Drug Content Uniformity:** Assay the drug content of individual suppositories.
- **In Vitro Drug Release:** Measure the release of the API from the suppository using a suitable dissolution apparatus.

Safety and Regulatory Information

Glycerol distearate is generally regarded as a non-toxic and non-irritant material and is widely used in oral and topical pharmaceutical formulations.[1][5] It is listed in major pharmacopeias, including the USP-NF and Ph. Eur.[2][6] It is important to note that **glycerol distearate** is incompatible with strong oxidizing agents.[5]

Conclusion

Glycerol distearate is a highly functional and versatile excipient with a broad range of applications in pharmaceutical formulation. Its properties as a lubricant, binder, taste-masking agent, and matrix former for controlled release and nanoparticle formulations make it a valuable tool for drug development professionals. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of **glycerol distearate** in creating stable, effective, and patient-centric drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shodex.com [shodex.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Glyceryl Distearate [doi.usp.org]
- 5. Glycerol Distearate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahitech.com]
- 6. uspbpep.com [uspbpep.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jopcr.com [jopcr.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Glycerol Distearate as a Pharmaceutical Excipient]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129473#using-glycerol-distearate-as-a-pharmaceutical-excipient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com